1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a cyclopropane carboxylic acid moiety
Preparation Methods
The synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid typically involves multi-step processes that include the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the cyclopropane carboxylic acid group. Common synthetic routes include:
Radical Reactions: Utilizing transition metal catalysis, metal-free oxidation, and photocatalysis strategies to functionalize the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: Combining various reactants in a single reaction vessel to form the desired product through condensation, cyclization, and other mechanisms.
Industrial Production: Large-scale production may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Employing reducing agents to alter the oxidation state of the compound.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions: Transition metal catalysts, oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents and temperatures depending on the desired reaction
Major Products: The reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in synthesis and applications.
Scientific Research Applications
1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c14-10(15)11(4-5-11)8-7-13-6-2-1-3-9(13)12-8/h1-3,6-7H,4-5H2,(H,14,15) |
InChI Key |
LHRJJQZZYGIXIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN3C=CC=CC3=N2)C(=O)O |
Origin of Product |
United States |
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